molecular formula C18H14ClNO3 B11576505 5-[(2-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide

5-[(2-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide

Cat. No.: B11576505
M. Wt: 327.8 g/mol
InChI Key: MHJPLELLNYZWSZ-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring, a phenyl group, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide typically involves the reaction of 2-chlorophenol with a suitable furan derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a furan carboxylic acid derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C18H14ClNO3/c19-15-8-4-5-9-16(15)22-12-14-10-11-17(23-14)18(21)20-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)

InChI Key

MHJPLELLNYZWSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

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